molecular formula C8H4F5NO3 B185873 1-Nitro-4-(perfluoroethoxy)benzene CAS No. 1743-96-0

1-Nitro-4-(perfluoroethoxy)benzene

Cat. No.: B185873
CAS No.: 1743-96-0
M. Wt: 257.11 g/mol
InChI Key: MKBFCCDCVFHRLX-UHFFFAOYSA-N
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Description

1-Nitro-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4F5NO3. It is characterized by the presence of a nitro group (-NO2) and a perfluoroethoxy group (-OC2F5) attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(perfluoroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 4-(perfluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the perfluoroethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-4-(perfluoroethoxy)benzene is utilized in several scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(perfluoroethoxy)benzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as high electronegativity and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFCCDCVFHRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405382
Record name 1-nitro-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-96-0
Record name 1-nitro-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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